6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(methoxymethyl)-2-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-7-9-6-10(15)14-11(13-9)8-2-4-12-5-3-8/h2-6H,7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUHUEMGFBALDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369631 | |
| Record name | 6-(methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866145-30-4 | |
| Record name | 6-(methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, drawing from recent research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of pyrimidine derivatives with methoxymethyl groups. The structural formula can be represented as follows:
This compound features a pyrimidine core, which is known for its versatility in drug development due to the presence of nitrogen atoms that can interact with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated potent activity against various bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds often ranged from 0.5 to 10 µg/mL, indicating strong efficacy compared to standard antibiotics like trimethoprim .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 1.0 |
| This compound | S. aureus | 2.0 |
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The IC50 values reported for these cell lines were approximately 15 µM for MCF-7 and 20 µM for A549, indicating moderate potency .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Studies have reported that it can reduce paw edema in animal models by approximately 43%, which is comparable to indomethacin, a standard anti-inflammatory drug .
Case Study: Antimicrobial Efficacy
A recent study synthesized several pyrimidine derivatives, including this compound, and tested them against clinical isolates of S. aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, making it a potential candidate for treating resistant infections .
Case Study: Anticancer Activity
Another investigation focused on the anticancer effects of this compound in combination with existing chemotherapeutics. The combination therapy showed enhanced cytotoxicity against MCF-7 cells compared to monotherapy, suggesting a synergistic effect that warrants further exploration in clinical settings .
Scientific Research Applications
1.1. Antitumor Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol, as inhibitors of the BCL6 protein, which is implicated in various cancers, particularly diffuse large B-cell lymphoma (DLBCL). BCL6 acts as a transcriptional repressor and its deregulation can lead to tumorigenesis. The compound has been shown to disrupt the protein-protein interactions between BCL6 and its co-repressors, leading to the degradation of BCL6 in tumor cells. This mechanism suggests that it could serve as a promising therapeutic agent for treating DLBCL and potentially other malignancies .
1.2. Structure-Activity Relationship (SAR) Studies
The effectiveness of this compound has been evaluated through SAR studies, which analyze how modifications to its structure affect biological activity. Data from these studies indicate that specific substitutions on the pyrimidine ring can significantly enhance potency and selectivity against BCL6 . For instance, variations in the R-groups attached to the pyridine and pyrimidine cores have been systematically tested to optimize solubility and binding affinity.
2.1. Plant Disease Resistance
This compound has been identified as a plant activator that enhances resistance to bacterial infections in crops. In controlled experiments, treatment with this compound stimulated reactive oxygen species (ROS) production in Arabidopsis plants, leading to improved defense mechanisms against pathogens such as Pseudomonas syringae and Xanthomonas oryzae. The compound promotes the synthesis of primary metabolites that are crucial for plant health and resilience .
2.2. Hormonal Regulation in Plants
The compound has been shown to influence hormone levels in plants pre-treated with it before pathogen exposure. For example, significant increases in salicylic acid (SA) and jasmonic acid (JA) were observed following treatment with this compound, indicating its role in activating plant immune responses . This hormonal modulation is vital for enhancing plant defenses and improving crop yields under stress conditions.
3.1. Potency and Efficacy Data
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | BCL6 | 10 | Disrupts PPI |
| PPA2 | Pseudomonas syringae | 35 | Induces ROS production |
| PPA2 | Xanthomonas oryzae | Not specified | Enhances resistance |
3.2. Structure-Activity Relationships
| Modification | Binding Affinity (µM) | Solubility (µM) |
|---|---|---|
| Parent Compound | 10 | 30 |
| R1: Methyl group addition | 5 | 50 |
| R2: Hydroxymethyl substitution | 15 | 20 |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural Analogues and Substituent Effects
Pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis (Table 1):
Table 1: Key Structural and Functional Comparisons
Plant Activation vs. Growth Inhibition
Physicochemical Properties
- Solubility : PPA2’s 4-pyridyl group enhances water solubility compared to phenyl analogs (e.g., 6-(Methoxymethyl)-2-phenylpyrimidin-4-ol) .
- Thermal Stability : Phenyl-substituted derivatives (e.g., 2-methyl-6-phenyl-pyrimidin-4-ol) exhibit higher melting points (183–185°C) due to aromatic stacking .
Preparation Methods
Starting Materials and Initial Cyclization
The pyrimidine ring is typically constructed via condensation reactions involving β-dicarbonyl compounds and amidines or guanidines. For this compound, the synthesis often starts with 2,4-dichloropyrimidine or 2,4-dihalopyrimidine derivatives, which serve as versatile intermediates for subsequent cross-coupling reactions.
Introduction of the 4-Pyridyl Group
The 4-pyridyl substituent at the 2-position is commonly introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling. For example, a double cross-coupling reaction between 2,4-dichloro-6-methylpyrimidine and 2-(tributylstannyl)pyridine efficiently installs the pyridyl group at the 2-position with high regioselectivity.
Installation of the Methoxymethyl Group at the 6-Position
The methoxymethyl substituent at the 6-position can be introduced via nucleophilic substitution or alkylation reactions. A typical method involves:
- Activation of the 6-position through halogenation or lithiation,
- Subsequent reaction with a methoxymethylating agent such as chloromethyl methyl ether or methoxymethyl chloride under controlled conditions.
This step requires careful control of reaction parameters to avoid side reactions and over-alkylation.
Hydroxylation at the 4-Position
The hydroxyl group at the 4-position of the pyrimidine ring is introduced by hydrolysis of the corresponding 4-chloropyrimidine intermediate. This hydrolysis is typically performed under mildly basic aqueous conditions, converting the 4-chloro substituent to the hydroxyl group to yield the pyrimidin-4-ol structure.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cross-coupling (Stille) | 2,4-dichloro-6-methylpyrimidine, 2-(tributylstannyl)pyridine, Pd catalyst, solvent (e.g., DMF) | Introduction of 2-(4-pyridyl) substituent |
| 2 | Halogenation or Lithiation | Halogenating agent or n-BuLi | Activation at 6-position |
| 3 | Alkylation | Methoxymethyl chloride, base (e.g., NaH) | Installation of methoxymethyl group |
| 4 | Hydrolysis | Aqueous base (e.g., NaOH), mild heating | Conversion of 4-chloro to 4-hydroxy |
Analytical and Purification Techniques
- Chromatography (e.g., column chromatography) is used to purify intermediates and final products.
- NMR Spectroscopy (^1H and ^13C NMR) confirms the structure and substitution pattern.
- Mass Spectrometry (LC-MS) is utilized for molecular weight confirmation and purity assessment.
- Elemental Analysis ensures the correct elemental composition.
Research Findings and Optimization Notes
- The choice of catalyst and solvent critically affects the yield and selectivity of the cross-coupling step.
- Methoxymethylation requires anhydrous conditions to prevent hydrolysis of reagents.
- Hydrolysis of the 4-chloropyrimidine intermediate proceeds efficiently under mild basic conditions without affecting other functional groups.
- Reaction temperatures and times are optimized to minimize by-products and maximize yield.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Cross-coupling catalyst | Pd(PPh3)4 or Pd2(dba)3 | High regioselectivity and yield |
| Solvent for coupling | DMF, toluene, or dioxane | Polar aprotic solvents preferred |
| Methoxymethylation agent | Methoxymethyl chloride | Requires dry conditions |
| Base for alkylation | Sodium hydride (NaH) or K2CO3 | Strong base to deprotonate pyrimidine |
| Hydrolysis conditions | NaOH aqueous solution, 50–70 °C | Mild to avoid ring degradation |
| Purification | Silica gel chromatography | Gradient elution with ethyl acetate/hexane |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(Methoxymethyl)-2-(4-pyridyl)pyrimidin-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-chloroenaldehyde derivatives with aminopyridines. For example, β-chloroenaldehyde intermediates can react with 4-aminopyridine under reflux in ethanol, followed by methoxymethylation at the 6-position using methoxymethyl chloride in DMF . Key parameters include:
- Temperature : 80–100°C for cyclocondensation (avoids side-product formation).
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalyst : Triethylamine (5–10 mol%) improves methoxymethyl group incorporation .
- Characterization : Confirm regiochemistry via H NMR (e.g., pyridyl protons at δ 8.5–8.7 ppm, methoxymethyl at δ 3.4–3.6 ppm) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Workflow :
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase (retention time ~12–14 min; >95% purity threshold) .
- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 258.1 ± 0.5).
- Elemental Analysis : Acceptable C, H, N deviations ≤0.4% .
Q. What role does the pyrimidine-4-ol core play in the compound’s biological activity?
- The 4-hydroxyl group facilitates hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets), while the pyridyl and methoxymethyl groups modulate lipophilicity and membrane permeability . Computational docking studies suggest the methoxymethyl group enhances binding entropy by displacing ordered water molecules in hydrophobic pockets .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to resolve low yields in the methoxymethylation step?
- Troubleshooting Strategy :
- Moisture Control : Use anhydrous DMF and molecular sieves to prevent hydrolysis of methoxymethyl chloride.
- Reagent Stoichiometry : Increase methoxymethyl chloride to 1.5 equivalents if yields <50% (monitor via TLC, hexane:ethyl acetate 3:1).
- Alternative Reagents : Trimethylsilyl methoxymethyl ether (TMS-OME) under mild Lewis acid catalysis (e.g., ZnCl) improves selectivity .
Q. How to address contradictory data in biological activity assays (e.g., inconsistent IC values in kinase inhibition studies)?
- Root-Cause Analysis :
- Compound Stability : Test degradation in assay buffers (pH 7.4, 37°C) via HPLC; hydroxyl group may oxidize under prolonged storage.
- Assay Interference : Confirm the compound does not quench fluorescence/absorbance signals in kinetic assays (e.g., ADP-Glo™).
- Protein Lot Variability : Validate kinase purity (SDS-PAGE ≥90%) and activity (positive controls like staurosporine) .
Q. What strategies are effective for modifying substituents to enhance target selectivity (e.g., reducing off-target effects in cancer cell lines)?
- Structure-Activity Relationship (SAR) Guidance :
- Pyridyl Position : Replace 4-pyridyl with 3-pyridyl to alter hydrogen-bonding patterns (synthesize via Suzuki coupling with 3-pyridylboronic acid) .
- Methoxymethyl Group : Substitute with trifluoromethoxy (synthesized using trifluoromethyl iodide) to improve metabolic stability .
- Hydroxyl Group Protection : Acetylate the 4-OH (via acetic anhydride) to assess reversible binding in cellular assays .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- In Silico Workflow :
- LogP Prediction : Use Molinspiration or ACD/Labs to target LogP 1.5–2.5 (optimizes blood-brain barrier penetration).
- Metabolite Prediction : Cyp450 metabolism models (e.g., StarDrop) identify vulnerable sites (e.g., methoxymethyl demethylation).
- Docking Simulations : AutoDock Vina to prioritize derivatives with stronger binding to target kinases (e.g., EGFR T790M mutants) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
